molecular formula C15H14ClN3O2S B278077 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

货号 B278077
分子量: 335.8 g/mol
InChI 键: QHYUWPKARBTBCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.

作用机制

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a selective inhibitor of the serine/threonine protein kinase CDK9. CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of various oncogenic genes. The inhibition of CDK9 by N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the phosphorylation of RNA polymerase II, a downstream target of CDK9.
Biochemical and Physiological Effects:
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on CDK9. It does not significantly inhibit other CDKs, such as CDK1, CDK2, and CDK4. This selectivity is important as it reduces the potential for off-target effects. N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CDK9, making it a valuable tool for studying the role of CDK9 in cancer. However, the compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may limit its efficacy in some experimental settings.

未来方向

There are several future directions for the study of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in more detail, particularly with regards to its downstream targets. Additionally, the compound could be tested in combination with other anticancer agents to determine its potential as a therapeutic agent for cancer treatment. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. The compound has a selective inhibitory effect on CDK9 and has been shown to induce apoptosis and cell cycle arrest in cancer cells. While there are some limitations to the compound, there are also several future directions for its study. Overall, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide represents a valuable tool for the study of CDK9 in cancer and has the potential to be developed into a therapeutic agent for cancer treatment.

合成方法

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a research article by Kawasumi et al. (2011). The authors reported a high yield of the final product and provided a detailed characterization of the compound using various analytical techniques.

科学研究应用

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been tested in animal models of cancer, where it demonstrated significant antitumor activity. In addition, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.

属性

产品名称

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

分子式

C15H14ClN3O2S

分子量

335.8 g/mol

IUPAC 名称

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22)

InChI 键

QHYUWPKARBTBCJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

规范 SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。